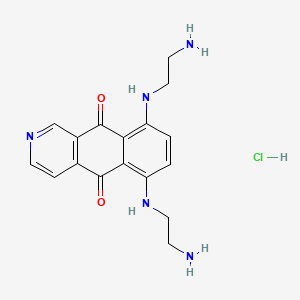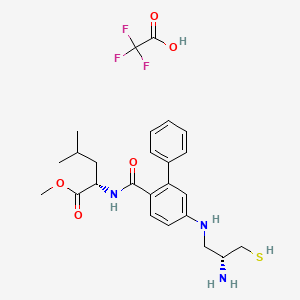
Ggti-286 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GGTI-286 (TFA) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). This compound is known for its ability to inhibit the processing of the geranylgeranylated protein Rap1A, making it a valuable tool in biochemical and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
GGTI-286 (TFA) is synthesized through a series of chemical reactions involving the methyl ester derivative of GGTI-287. The synthesis involves the following steps:
Formation of the intermediate: The intermediate compound is formed by reacting N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine with methyl ester.
Purification: The intermediate is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90%
Industrial Production Methods
Industrial production methods for GGTI-286 (TFA) involve scaling up the synthetic routes mentioned above. The process includes stringent quality control measures to ensure the compound’s purity and efficacy. The compound is typically stored at -20°C and is shipped under ambient conditions .
化学反応の分析
Types of Reactions
GGTI-286 (TFA) primarily undergoes inhibition reactions where it selectively inhibits the geranylgeranylation of proteins. It does not compete with ATP and is not reversible .
Common Reagents and Conditions
Reagents: The synthesis of GGTI-286 (TFA) involves reagents such as N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine and methyl ester.
Conditions: The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability and efficacy of the compound
Major Products Formed
The major product formed from the synthesis of GGTI-286 (TFA) is the trifluoroacetate salt of the compound, which is a potent inhibitor of GGTase I .
科学的研究の応用
GGTI-286 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving geranylgeranylation of proteins.
Biology: Employed in research on cell signaling pathways, particularly those involving the protein Rap1A.
Medicine: Investigated for its potential antiproliferative effects in human malignant glioma cells.
Industry: Utilized in the development of biochemical assays and as a research tool in drug discovery
作用機序
GGTI-286 (TFA) exerts its effects by selectively inhibiting the geranylgeranylation of the protein Rap1A. This inhibition disrupts the processing and signaling of oncogenic K-Ras4B, leading to significant antiproliferative effects in certain cancer cells. The compound does not compete with ATP and is not reversible .
類似化合物との比較
Similar Compounds
FTI-277: Another inhibitor of protein prenylation, but less potent compared to GGTI-286 (TFA).
GGTI-287: The precursor compound to GGTI-286 (TFA), used in its synthesis.
GGTI-2147: Another GGTase I inhibitor with similar properties but different potency levels
Uniqueness
GGTI-286 (TFA) is unique due to its high potency and selectivity for GGTase I. It is approximately 25 times more potent than FTI-277 in inhibiting the processing of the geranylgeranylated protein Rap1A .
特性
分子式 |
C25H32F3N3O5S |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O3S.C2HF3O2/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;3-2(4,5)1(6)7/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);(H,6,7)/t17-,21+;/m1./s1 |
InChIキー |
VYRZPJBJAUWBNJ-JKSHRDEXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


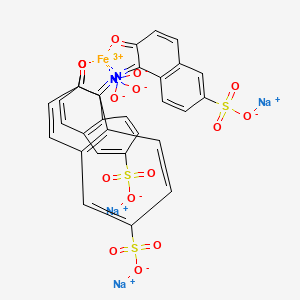
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)

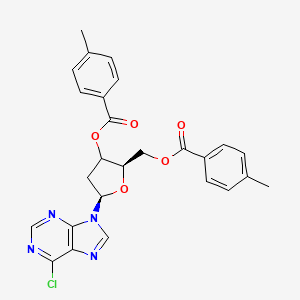
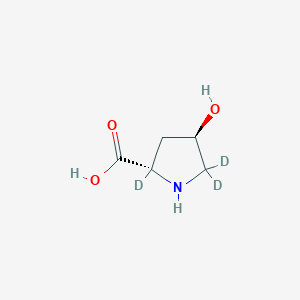

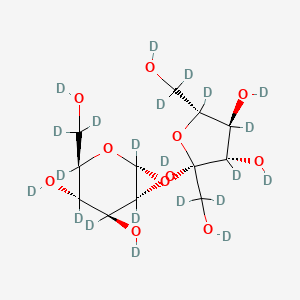
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
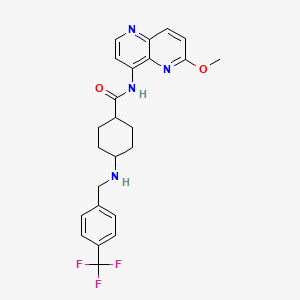
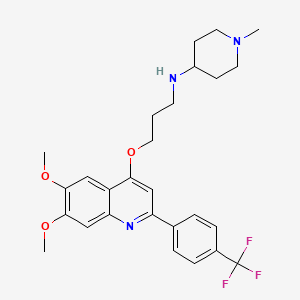
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

